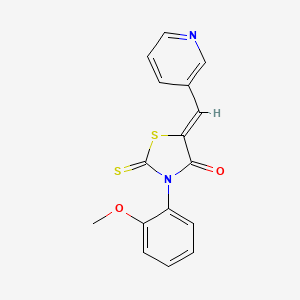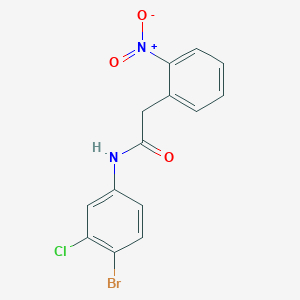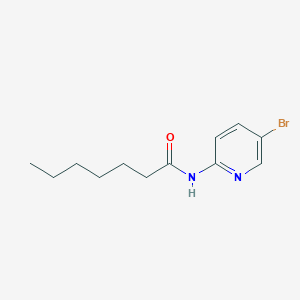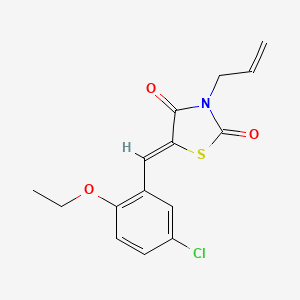![molecular formula C26H25ClN2S B4601312 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B4601312.png)
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a useful research compound. Its molecular formula is C26H25ClN2S and its molecular weight is 433.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-tert-butylbenzyl)thio]-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is 432.1426977 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized a series of compounds, including structures related to 2-[(4-tert-butylbenzyl)thio]-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, exploring their chemical properties and reactions. For example, Belskaya et al. (2011) investigated the synthesis and oxidative cyclization of 3-amino-2-arylazo-5-tert-cycloalkylaminothiophenes, which shares a similar synthesis pathway and could provide insights into the reactivity and potential applications of the target compound in chemical synthesis and material science Belskaya et al., 2011.
Polymer Science
In the field of polymer science, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were explored by Hsiao et al. (2000). These studies contribute to understanding how structural components similar to the chemical compound could influence the development of new polymeric materials with potential applications in various industries Hsiao et al., 2000.
Microbiological Activity
Miszke et al. (2008) described the synthesis and microbiological activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, starting from a compound structurally related to our compound of interest. This research highlights the potential antimicrobial applications of these chemical structures, suggesting a possible area of application in developing new antimicrobial agents Miszke et al., 2008.
Material Science
The study on the synthesis and crystal structure determination of related compounds by Moustafa and Girgis (2007) provides valuable insights into the molecular configuration, which can influence material properties and applications in fields such as optoelectronics and nanotechnology Moustafa and Girgis, 2007.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2S/c1-26(2,3)19-11-7-17(8-12-19)16-30-25-22(15-28)24(18-9-13-20(27)14-10-18)21-5-4-6-23(21)29-25/h7-14H,4-6,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODHYBXWNNZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4601235.png)

![5-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4601250.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4601254.png)
![(5E)-5-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4601269.png)



![6-chloro-4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4601297.png)
![9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4601298.png)
![2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4601300.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4601306.png)
![3-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B4601318.png)

